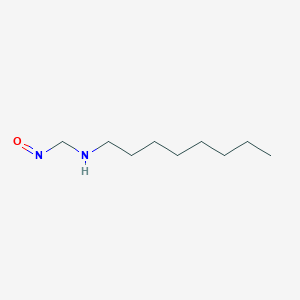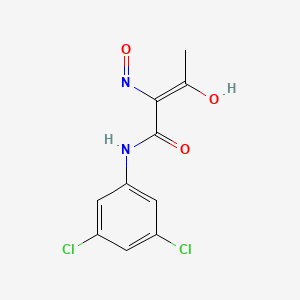
Nitrosomethyloctylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosomethyloctylamine is an organic compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
Vorbereitungsmethoden
The synthesis of N-Nitrosomethyloctylamine typically involves the nitrosation of secondary amines. The reaction is carried out by treating the secondary amine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO2) with a mineral acid such as hydrochloric acid (HCl). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .
Analyse Chemischer Reaktionen
N-Nitrosomethyloctylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of N-Nitrosomethyloctylamine can yield secondary amines and other reduced products.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Nitrosomethyloctylamine has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on N-Nitrosomethyloctylamine helps in understanding the biological effects and toxicity of nitrosamines.
Medicine: It is studied for its potential role in carcinogenesis and its effects on human health.
Industry: N-Nitrosomethyloctylamine is used in the development of analytical methods for detecting nitrosamines in various products
Wirkmechanismus
The mechanism of action of N-Nitrosomethyloctylamine involves its bioactivation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can lead to mutations and other cellular damage, contributing to its carcinogenic effects. The molecular targets and pathways involved in its action include cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosomethyloctylamine is similar to other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). it differs in its specific structure and reactivity. While all nitrosamines share the nitroso group, the alkyl groups attached to the nitrogen atom can significantly influence their chemical properties and biological effects. N-Nitrosomethyloctylamine is unique due to its specific alkyl chain length, which affects its solubility, reactivity, and potential toxicity .
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N-(nitrosomethyl)octan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-10-9-11-12/h10H,2-9H2,1H3 |
InChI-Schlüssel |
WXRKWWPCNFRQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNCN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)


![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)






![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
